molecular formula C12H20N2O3 B1463949 1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1274108-26-7

1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid

Cat. No.: B1463949
CAS No.: 1274108-26-7
M. Wt: 240.3 g/mol
InChI Key: QLAMPXNQAJJSLU-UHFFFAOYSA-N
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Description

1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.

Industrial production methods may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in halogenated compounds.

Scientific Research Applications

1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives can be used to study enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s unique structure allows it to fit into binding sites on proteins, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The uniqueness of 1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid lies in its specific functionalization, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(cyclopentylamino)-2-oxoethyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-11(13-10-3-1-2-4-10)8-14-6-5-9(7-14)12(16)17/h9-10H,1-8H2,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAMPXNQAJJSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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